NH2-PEG3-C6-Cl
Overview
Description
Mechanism of Action
Target of Action
NH2-PEG3-C6-Cl, also known as 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
This compound operates by connecting two different ligands with a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By binding to the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific target protein degraded.
Biochemical Analysis
Biochemical Properties
The role of 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine in biochemical reactions is primarily as a linker in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions involves the ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine on cells are not directly due to the compound itself, but rather the PROTACs it helps form . These PROTACs can influence cell function by degrading specific target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine is through its role in the formation of PROTACs . These PROTACs bind to target proteins and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would be dependent on the stability and degradation of the PROTACs it forms .
Metabolic Pathways
As a component of PROTACs, it may be involved in the ubiquitin-proteasome pathway .
Transport and Distribution
As a component of PROTACs, its distribution would likely follow that of the PROTACs it forms .
Subcellular Localization
As a component of PROTACs, its localization would likely be wherever the PROTACs it forms are localized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG3-C6-Cl typically involves the reaction of 6-chlorohexanol with triethylene glycol and subsequent amination. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
NH2-PEG3-C6-Cl primarily undergoes nucleophilic substitution reactions due to the presence of the chloro group. It can also participate in coupling reactions to form PROTACs .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride or potassium carbonate as bases.
Coupling Reactions: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are often used
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which consist of two ligands connected by the this compound linker .
Scientific Research Applications
NH2-PEG3-C6-Cl is widely used in scientific research, particularly in the development of PROTACs. These molecules have applications in:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the production of specialized chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
NH2-PEG3-C6-Br: Similar structure but with a bromo group instead of a chloro group.
NH2-PEG3-C6-I: Similar structure but with an iodo group instead of a chloro group.
NH2-PEG4-C6-Cl: Similar structure but with an additional ethylene glycol unit
Uniqueness
NH2-PEG3-C6-Cl is unique due to its specific length and functional groups, which provide optimal flexibility and reactivity for the synthesis of PROTACs .
Properties
IUPAC Name |
2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26ClNO3/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14/h1-12,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQXYKFBNPVKHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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